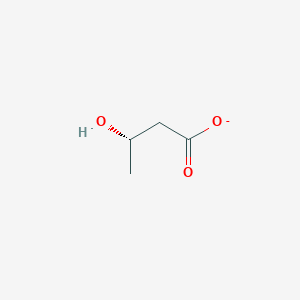

(S)-3-hydroxybutyrate

Description

Properties

Molecular Formula |

C4H7O3- |

|---|---|

Molecular Weight |

103.1 g/mol |

IUPAC Name |

(3S)-3-hydroxybutanoate |

InChI |

InChI=1S/C4H8O3/c1-3(5)2-4(6)7/h3,5H,2H2,1H3,(H,6,7)/p-1/t3-/m0/s1 |

InChI Key |

WHBMMWSBFZVSSR-VKHMYHEASA-M |

SMILES |

CC(CC(=O)[O-])O |

Isomeric SMILES |

C[C@@H](CC(=O)[O-])O |

Canonical SMILES |

CC(CC(=O)[O-])O |

Origin of Product |

United States |

Foundational & Exploratory

The Phantom Ketone: Physiological Role of (S)-3-Hydroxybutyrate in Mammalian Metabolism

Executive Summary

While (R)-3-hydroxybutyrate (R-3HB) is extensively characterized as the primary circulating ketone body and metabolic fuel, its enantiomer, (S)-3-hydroxybutyrate (S-3HB) —historically referred to as L-β-hydroxybutyrate—remains a metabolic enigma. Often dismissed as a transient intermediate of mitochondrial

This technical guide dissects the stereospecific metabolism of S-3HB, differentiating its origin from the canonical ketogenic pathway. It provides a rigorous framework for the detection, quantification, and functional analysis of S-3HB, challenging the "metabolic dead-end" dogma and proposing its utility as a biomarker for mitochondrial

Stereochemical & Metabolic Divergence

The physiological relevance of S-3HB cannot be understood without first decoupling it from the ketogenic pathway that produces R-3HB. The two enantiomers arise from distinct subcellular compartments and enzymatic cascades.

The Origins: Ketogenesis vs. -Oxidation

-

(R)-3-Hydroxybutyrate (Canonical): Synthesized in the hepatic mitochondria via Ketogenesis . The rate-limiting enzyme, mitochondrial HMG-CoA synthase (HMGCS2), produces HMG-CoA, which is lysed to acetoacetate.

-Hydroxybutyrate Dehydrogenase 1 (BDH1) then stereoselectively reduces acetoacetate to (R)-3HB . -

(S)-3-Hydroxybutyrate (Non-Canonical): Generated primarily as an intermediate of Fatty Acid

-Oxidation .[1]-

Long-chain fatty acids are shortened to Acyl-CoA.

-

Enoyl-CoA Hydratase hydrates trans-

-enoyl-CoA to form (S)-3-hydroxyacyl-CoA . -

Under normal flux, this is immediately dehydrogenated to 3-ketoacyl-CoA by L-3-hydroxyacyl-CoA dehydrogenase (HADH).

-

The Leak: If

-oxidation is overloaded or HADH is inhibited, the (S)-3-hydroxyacyl-CoA intermediate accumulates and can be hydrolyzed by thioesterases to form free (S)-3HB .

-

The "CoA Trap" and Bioavailability

Unlike R-3HB, which is exported via MCT1/2 transporters to fuel extrahepatic tissues, S-3HB is largely "trapped" as a CoA ester within the mitochondrial matrix. Free S-3HB in plasma typically circulates at micromolar concentrations (<50

Metabolic Pathway Visualization

The following diagram illustrates the bifurcation between the R-3HB ketogenic pathway and the S-3HB oxidative pathway.

Caption: Divergent origins of hydroxybutyrate enantiomers. (S)-3HB arises from

Physiological Functions: Signal vs. Substrate

While R-3HB is a high-efficiency fuel, S-3HB is poorly metabolized by extrahepatic tissues because BDH1 is stereospecific for the R-isomer . This metabolic resistance extends the half-life of S-3HB, allowing it to function as a signal rather than a substrate.

Redox Regulation and Antioxidant Capacity

S-3HB does not fuel the TCA cycle directly. Instead, its conversion (if it occurs) requires distinct dehydrogenases or racemases (e.g., AMACR - alpha-methylacyl-CoA racemase, though its activity on 3-HB is debated).

-

Mechanism: S-3HB has been observed to modulate the NAD+/NADH ratio distinct from R-3HB.

-

Physiological Outcome: Accumulation of S-3HB is often linked to states of high reductive stress. It may act as a "brake" or feedback signal indicating that the

-oxidation machinery is saturated.

Protein Post-Translational Modification (PTM)

Recent proteomic studies suggest that "lysine

-

The Question: Is Kbhb stereoselective?

-

Current Insight: While R-3HB-CoA is the primary donor for histone Kbhb (linking starvation to gene expression), S-3HB-CoA pools in the mitochondria may drive mitochondrial protein hyper-acylation, potentially altering the function of enzymes like HADH or CS (Citrate Synthase) via allosteric or covalent modification.

Analytical Protocol: Chiral Quantification

Standard enzymatic assays (e.g., colorimetric ketone meters) utilize BDH1, which only detects (R)-3HB . This leads to a "blind spot" where S-3HB is completely ignored. To study S-3HB, you must use Chiral LC-MS/MS.

Method Principle

Direct chiral chromatography is difficult for small polar acids. The preferred method involves diastereomeric derivatization followed by reverse-phase separation.

Protocol: DATAN Derivatization LC-MS/MS

This protocol uses diacetyl-L-tartaric anhydride (DATAN) to convert enantiomers into diastereomers, which are easily separable on standard C18 columns.

Reagents:

-

Internal Standard: (R)-3-HB-

-

Derivatizing Agent: (+)-O,O'-Diacetyl-L-tartaric anhydride (DATAN)

-

Solvents: Acetic Acid, Ammonium Acetate, Acetonitrile (LC-MS grade)

Step-by-Step Workflow:

-

Extraction:

-

Mix 50

L plasma with 200 -

Vortex (30s) and Centrifuge (10 min, 15,000 x g, 4°C).

-

Evaporate supernatant to dryness under

.

-

-

Derivatization:

-

Reconstitute residue in 50

L DATAN solution (50 mg/mL in DCM:Acetic Acid 4:1). -

Incubate at 75°C for 30 minutes.

-

Evaporate to dryness.

-

Reconstitute in Mobile Phase A (Water + 0.1% Formic Acid).

-

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 1.8

m). -

Mobile Phase: (A) Water + 0.1% FA; (B) ACN + 0.1% FA.

-

Gradient: 5% B to 40% B over 10 minutes.

-

Detection: MRM mode (Negative Ion).

-

R-3HB-DATAN: m/z transition specific to derivative.

-

S-3HB-DATAN: m/z transition (same mass, distinct Retention Time).

-

-

Analytical Workflow Diagram

Caption: Workflow for chiral separation of 3-HB enantiomers using DATAN derivatization and LC-MS/MS.

Quantitative Data Summary

The following table summarizes the physiological concentrations of 3-HB enantiomers, highlighting the massive disparity that necessitates high-sensitivity detection methods.

| Parameter | (R)-3-Hydroxybutyrate | (S)-3-Hydroxybutyrate | Ratio (R:S) |

| Primary Origin | Hepatic Ketogenesis | Mitochondrial | N/A |

| Fed State Plasma | 0.05 – 0.2 mM | 2 – 10 | ~20:1 |

| Fasted State Plasma | 1.0 – 5.0 mM | 10 – 30 | >100:1 |

| Diabetic Ketoacidosis | > 10 mM | 50 – 200 | Variable |

| Detection Method | Enzymatic (BDH1), GC-MS, LC-MS | Chiral LC-MS Only | N/A |

| Major Transporter | MCT1, MCT2 | Unknown (Likely passive/low affinity) | N/A |

References

-

Newman, J. C., & Verdin, E. (2017).

-Hydroxybutyrate: A Signaling Metabolite.[2] Annual Review of Nutrition. [Link] -

Han, Y., et al. (2018). A liquid chromatography-tandem mass spectrometry method for the simultaneous quantitation of ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

-hydroxybutyrate enantiomers in human plasma. Journal of Chromatography B. [Link] -

Stagg, D. B., et al. (2010). 3-Hydroxybutyrate and 3-hydroxyisobutyrate are biomarkers of insulin resistance and are associated with fatty acid oxidation. Diabetes. [Link]

-

Laffel, L. (1999). Ketone bodies: a review of physiology, pathophysiology and application of monitoring to diabetes. Diabetes/Metabolism Research and Reviews. [Link]

-

Puchalska, P., & Crawford, P. A. (2017). Multi-dimensional Roles of Ketone Bodies in Fuel Metabolism, Signaling, and Therapeutics.[3] Cell Metabolism. [Link]

Sources

The Stereochemical Divergence of Ketone Bodies: A Technical Guide to (R)- vs. (S)-3-Hydroxybutyrate

The following technical guide details the metabolic, pharmacokinetic, and analytical distinctions between the enantiomers of 3-hydroxybutyrate.

Executive Summary

In metabolic research and drug development, 3-hydroxybutyrate (3HB) is often treated generically as "beta-hydroxybutyrate" or "ketone." However, biological systems exhibit strict stereospecificity. (R)-3-hydroxybutyrate (D-β-hydroxybutyrate) is the canonical "physiological ketone," produced and oxidized efficiently by the mitochondrial enzyme BDH1. In contrast, (S)-3-hydroxybutyrate (L-β-hydroxybutyrate)—often present in racemic ketone supplements—follows a distinct metabolic trajectory. It is not a direct substrate for BDH1, requires ATP-dependent activation to enter the beta-oxidation pathway, and exhibits a significantly longer plasma half-life. This guide dissects these differences to prevent experimental confounding and optimize therapeutic formulation.

Molecular Identity & Enzymatic Specificity

The metabolic divergence begins at the enzymatic "lock and key" level. While the molecules are mirror images, the enzymes governing their fate are stereoselective.

| Feature | (R)-3-Hydroxybutyrate | (S)-3-Hydroxybutyrate |

| Stereochemistry | (R)-configuration at C3 | (S)-configuration at C3 |

| Common Nomenclature | D-β-hydroxybutyrate | L-β-hydroxybutyrate |

| Primary Origin | Hepatic Ketogenesis (HMG-CoA Lyase pathway) | Intermediate of Beta-Oxidation (Hydration of enoyl-CoA) |

| Key Catabolic Enzyme | BDH1 (D-β-Hydroxybutyrate Dehydrogenase) | HADH (L-3-Hydroxyacyl-CoA Dehydrogenase)* |

| Metabolic Entry Cost | Low (Direct oxidation to AcAc) | High (Requires ATP-dependent CoA activation) |

*Note: S-3HB must be activated to S-3HB-CoA before HADH can act on it.

Metabolic Pathways: The Divergence

The core distinction lies in how the body processes these enantiomers for energy. R-3HB is a "ready-to-burn" fuel; S-3HB is a "metabolic intermediate" that requires processing.

(R)-3HB: The Ketolytic Highway

-

Transport: Enters mitochondria via MCT1/2.

-

Oxidation: BDH1 converts (R)-3HB to Acetoacetate (AcAc), generating NADH.

-

Activation: SCOT (OXCT1) converts AcAc to Acetoacetyl-CoA (using Succinyl-CoA).

-

Cleavage: Thiolase converts Acetoacetyl-CoA to 2 Acetyl-CoA -> TCA Cycle.

(S)-3HB: The Activation Bottleneck

(S)-3HB is invisible to BDH1. To be metabolized, it must be "forced" into the beta-oxidation spiral:

-

Activation: (S)-3HB is ligated to Coenzyme A by an Acyl-CoA Synthetase (likely ACSM), consuming ATP (AMP + PPi).

-

Dehydrogenation: HADH (Short-chain L-3-hydroxyacyl-CoA dehydrogenase) oxidizes (S)-3HB-CoA to Acetoacetyl-CoA.

-

Fate: The resulting Acetoacetyl-CoA joins the common pool (Energy or Isomerization).

Pathway Visualization

The following diagram illustrates the distinct entry points and the "energy penalty" associated with S-3HB metabolism.

Figure 1: Metabolic fate of R- vs S-3HB.[1][2][3][4][5][6] Note the ATP requirement for S-3HB activation (red path) vs the direct enzymatic oxidation of R-3HB (blue path).

Pharmacokinetics of Racemic Formulations

Drug development professionals utilizing racemic ketone salts (e.g., Sodium DL-3-hydroxybutyrate) must account for the "S-3HB Accumulation Effect."

The Accumulation Phenomenon

Because S-3HB cannot be cleared by the high-capacity BDH1 pathway, it relies on the slower, ATP-dependent synthetase pathway. This leads to significantly different pharmacokinetic profiles.

Comparative Pharmacokinetic Parameters (Human/Rat Data)

| Parameter | (R)-3-Hydroxybutyrate | (S)-3-Hydroxybutyrate |

|---|---|---|

| Tmax | 0.5 – 1.0 h | 0.5 – 1.0 h |

| Cmax (Racemic Dose) | Moderate (Rapidly utilized) | High (Accumulates) |

| Elimination Half-Life | 0.8 – 3.0 hours | > 8.0 hours |

| Renal Clearance | Active reabsorption (MCTs) | Similar reabsorption, but less metabolic clearance |

| Metabolic Fate | Rapid Oxidation (Fuel) | Slow Oxidation / Potential Signaling |

Implication: In chronic dosing of racemic salts, S-3HB may reach steady-state concentrations 3-4x higher than R-3HB, potentially competing for MCT transporters or exerting off-target signaling effects.

Analytical Protocols: The "Invisible Ketone" Trap

Standard clinical chemistry analyzers use an enzymatic assay based on BDH1 . Because BDH1 is stereospecific, these assays detect ONLY (R)-3-hydroxybutyrate.

Critical Warning: If you administer a racemic ketone salt (50:50 mixture) and measure plasma levels using a standard hospital ketone meter or enzymatic kit, you will underestimate the total ketone load by 50%.

Recommended Protocol: LC-MS/MS with Chiral Separation

To quantify both enantiomers, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with chiral derivatization is required.

Methodology:

-

Sample Prep: Plasma extraction with methanol/acetonitrile.

-

Derivatization: Use (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) or Di-O-acetyl-L-tartaric anhydride (DATAN) . These reagents react with the hydroxyl group to form diastereomers.

-

Separation: The resulting diastereomers have different physical properties and can be separated on a standard C18 reverse-phase column (or use a Chiralpak column without derivatization).

-

Detection: MRM mode monitoring specific transitions.

Analytical Decision Tree

Figure 2: Selection of analytical method based on research goals. Note the limitation of enzymatic assays for racemic compounds.

Signaling & Physiological Implications

While R-3HB is the primary fuel and HDAC inhibitor, S-3HB is not biologically inert.

-

Signaling: S-3HB has been implicated in specific signaling pathways, though it binds HCAR2 (GPR109A) with lower affinity than R-3HB.

-

Redox State: The conversion of R-3HB to AcAc generates mitochondrial NADH immediately. The activation of S-3HB consumes cytosolic/mitochondrial ATP before generating NADH. This alters the cellular energy charge and redox potential differently.

-

Therapeutic Window: The long half-life of S-3HB suggests it could be used as a "sustained-release" signaling molecule, distinct from the rapid "peak and crash" of R-3HB.

References

-

Metabolism of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate: Clarke, K., et al. "Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects." Regulatory Toxicology and Pharmacology, 2012.

-

Stereospecificity of BDH1: Lehninger, A. L., et al. "D-beta-hydroxybutyrate dehydrogenase, mitochondrial." Wikipedia / GeneCards, Verified 2025. [7]

-

S-3HB Pathway & Beta-Oxidation: Schulz, H. "Beta oxidation of fatty acids." Biochimica et Biophysica Acta, 1991. (Established pathway: L-3-hydroxyacyl-CoA intermediate).

-

Enantiomer-Specific Pharmacokinetics: van Rijt, W. J., et al. "Enantiomer-specific pharmacokinetics of D,L-3-hydroxybutyrate."[3] Journal of Inherited Metabolic Disease, 2021.

-

Chiral Analysis of Ketone Bodies: Han, J., et al. "Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites." Analytical Chemistry, 2012.

-

Signaling Functions of Hydroxybutyrate: Newman, J. C., & Verdin, E. "β-Hydroxybutyrate: A Signaling Metabolite."[8] Annual Review of Nutrition, 2017.

Sources

- 1. (S)-3-Hydroxybutyryl-CoA Dehydrogenase From the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in Nitrosopumilus maritimus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-hydroxybutyryl-CoA epimerase - Wikipedia [en.wikipedia.org]

- 3. unitedformetabolicdiseases.nl [unitedformetabolicdiseases.nl]

- 4. researchgate.net [researchgate.net]

- 5. Current Knowledge on the Function of α-Methyl Acyl-CoA Racemase in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BDH1 - Wikipedia [en.wikipedia.org]

- 7. BDH1-mediated βOHB metabolism ameliorates diabetic kidney disease by activation of NRF2-mediated antioxidative pathway | Aging [aging-us.com]

- 8. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

(S)-3-Hydroxybutyrate: A Multifaceted Signaling Molecule Beyond Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Deconstructing the Dogma of a Simple Metabolite

For decades, (S)-3-hydroxybutyrate (BHB), the most abundant ketone body, was viewed primarily through the lens of metabolic adaptation—a crucial energy substrate for the brain and peripheral tissues during periods of carbohydrate restriction, such as fasting or ketogenic diets[1][2]. While its role as an alternative fuel is undisputed, this perspective is fundamentally incomplete. Emerging evidence has recast BHB as a pleiotropic signaling molecule, capable of directly modulating cellular functions and gene expression through mechanisms entirely distinct from its catabolism[2][3][4].

This guide moves beyond the textbook description of ketolysis to provide an in-depth exploration of the core signaling pathways activated by (S)-3-hydroxybutyrate. We will dissect the molecular interactions, provide the causal logic behind experimental designs, and furnish detailed, field-proven protocols to empower researchers to investigate these pathways with scientific rigor. Our focus rests on three primary, well-documented signaling modalities:

-

G Protein-Coupled Receptor (GPCR) Activation: Engagement of the cell surface receptor GPR109A.

-

Epigenetic Regulation: Direct inhibition of Class I Histone Deacetylases (HDACs).

-

Innate Immunity Modulation: Suppression of the NLRP3 inflammasome.

Understanding these pathways is not an academic exercise; it is critical for drug development professionals seeking to harness the therapeutic potential of BHB and its analogues in contexts ranging from neurodegenerative diseases and cardiovascular conditions to inflammatory disorders[5][6][7].

Section 1: G Protein-Coupled Receptor Activation via GPR109A

The first identified signaling function of BHB was its role as an endogenous ligand for the hydroxycarboxylic acid receptor 2 (HCAR2), commonly known as GPR109A[8][9]. This receptor, also activated by the vitamin niacin, provides a direct link between circulating metabolite levels and cellular signal transduction.

Mechanism of Action

GPR109A is a Gαi-coupled receptor predominantly expressed in adipocytes and various immune cells[8][9]. The signaling cascade is initiated upon BHB binding:

-

Receptor Activation: BHB binds to GPR109A on the cell surface.

-

G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gαi).

-

Downstream Inhibition: The dissociated Gαi subunit inhibits adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP)[9].

-

Physiological Response: The resulting decrease in intracellular cAMP levels reduces the activity of Protein Kinase A (PKA). In adipose tissue, this cascade leads to the inhibition of hormone-sensitive lipase, thereby reducing the release of free fatty acids into circulation—a classic negative feedback loop on ketogenesis[2]. In immune cells, this pathway contributes to anti-inflammatory effects[6].

Signaling Pathway Diagram: GPR109A Activation

Caption: GPR109A signaling cascade initiated by (S)-3-Hydroxybutyrate.

Experimental Protocol: Quantifying GPR109A Activation via cAMP Assay

Causality: Since GPR109A is Gαi-coupled, its activation by BHB will suppress adenylyl cyclase activity. To robustly measure this suppression, we first stimulate adenylyl cyclase with an agent like forskolin to elevate basal cAMP levels. The potency of BHB can then be determined by its ability to decrease this forskolin-stimulated cAMP concentration. This protocol utilizes a homogenous, luminescence-based assay for high-throughput capability.

Methodology:

-

Cell Preparation:

-

Culture HEK293 cells stably expressing human GPR109A in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

One day prior to the assay, seed cells into a white, 96-well, solid-bottom plate at a density of 20,000 cells/well and incubate overnight.

-

-

Assay Procedure:

-

Gently aspirate the culture medium from the wells.

-

Wash cells once with 100 µL of pre-warmed PBS.

-

Add 50 µL of stimulation buffer (e.g., HBSS with 500 µM IBMX, a phosphodiesterase inhibitor to prevent cAMP degradation) to each well.

-

Prepare a serial dilution of (S)-3-hydroxybutyrate (e.g., from 1 µM to 10 mM) in stimulation buffer. Add 25 µL of the BHB dilutions to the appropriate wells. Include a vehicle control (stimulation buffer only).

-

Add 25 µL of forskolin solution (final concentration of 5 µM) to all wells except for the negative control wells (which receive buffer only).

-

Incubate the plate at 37°C for 30 minutes.

-

-

cAMP Detection (using a commercial luminescent kit, e.g., Promega cAMP-Glo™[10]):

-

Equilibrate the assay plate and detection reagents to room temperature.

-

Add 20 µL of cAMP-Glo™ Lysis Buffer to each well, shake the plate for 2 minutes, and incubate for an additional 10 minutes at room temperature.

-

Add 20 µL of cAMP-Glo™ Detection Solution (containing PKA) to each well.

-

Incubate for 20 minutes at room temperature.

-

Add 40 µL of Kinase-Glo® Reagent to each well.

-

Incubate for 10 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is inversely proportional to the cAMP concentration.

-

Normalize the data to the forskolin-only control (0% inhibition) and the negative control (100% inhibition).

-

Plot the normalized response against the log concentration of BHB and fit a dose-response curve to determine the EC₅₀ value.

-

Section 2: Epigenetic Regulation via Histone Deacetylase (HDAC) Inhibition

Beyond the cell membrane, BHB can enter the nucleus and directly influence the epigenetic landscape. It functions as an endogenous inhibitor of Class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3[7][11][12].

Mechanism of Action

HDACs are enzymes that remove acetyl groups from lysine residues on histone tails, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting these enzymes, BHB promotes a state of histone hyperacetylation.

-

HDAC Inhibition: BHB structurally mimics butyrate, a well-known HDAC inhibitor, and binds to the active site of Class I HDACs, preventing them from deacetylating their substrates[11][13].

-

Histone Hyperacetylation: Inhibition of HDACs leads to an accumulation of acetyl groups on histone tails (e.g., at H3K9 and H3K14). This "opens" the chromatin structure.

-

Gene Expression: The more accessible chromatin allows for the binding of transcription factors and RNA polymerase, leading to the expression of specific genes[11]. A key target is the gene encoding the transcription factor FOXO3A, which in turn upregulates genes involved in antioxidant defense, such as manganese superoxide dismutase (MnSOD) and catalase[7][11]. This mechanism links a metabolic state (ketosis) to enhanced resistance against oxidative stress.

It is important to note that some studies suggest the HDAC inhibitory effect of BHB is significantly weaker than that of butyrate, and its physiological relevance has been debated[14][15]. However, the induction of histone hyperacetylation by BHB in various tissues has been consistently observed[11].

Signaling Pathway Diagram: HDAC Inhibition

Caption: Epigenetic modulation through HDAC inhibition by (S)-3-Hydroxybutyrate.

Experimental Protocol: Measuring HDAC Inhibition via Fluorometric Activity Assay

Causality: To confirm that BHB inhibits HDAC activity, we must measure the enzymatic rate of deacetylation in the presence and absence of the compound. This protocol uses a fluorogenic substrate that becomes fluorescent only after it is deacetylated by an HDAC enzyme, providing a direct and quantifiable readout of enzyme activity.

Methodology:

-

Preparation of Nuclear Extracts:

-

Culture cells of interest (e.g., PC12 cells or primary neurons) and treat with varying concentrations of (S)-3-hydroxybutyrate (e.g., 0-20 mM) for 18-24 hours. Include a positive control inhibitor like Sodium Butyrate (5 mM) or Trichostatin A (1 µM).

-

Harvest cells and prepare nuclear extracts using a commercial nuclear extraction kit according to the manufacturer's instructions.

-

Determine the protein concentration of the nuclear extracts using a BCA assay.

-

-

HDAC Activity Assay (based on commercial kits like Millipore 566328[16] or Abcam ab156064[17]):

-

Prepare the HDAC Assay Buffer.

-

In a black, 96-well, flat-bottom plate, add 40 µL of HDAC Assay Buffer to each well.

-

Add 10 µL of your nuclear extract (containing 10-20 µg of protein) to each well. Include a "No Enzyme" control well containing only buffer.

-

Add 10 µL of a positive control inhibitor (e.g., Trichostatin A) to designated wells.

-

Equilibrate the plate to the assay temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding 40 µL of the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) to each well.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

-

Signal Development and Measurement:

-

Stop the reaction and develop the fluorescent signal by adding 50 µL of Developer solution (containing a protease like trypsin) to each well.

-

Incubate at room temperature for 15 minutes.

-

Measure fluorescence on a microplate reader with an excitation wavelength of 355-380 nm and an emission wavelength of 450-460 nm.

-

-

Data Analysis:

-

Subtract the fluorescence of the "No Enzyme" control from all other readings.

-

Calculate the percentage of HDAC activity relative to the untreated control.

-

Plot the percent activity against the log concentration of BHB to determine the IC₅₀ value.

-

Section 3: Innate Immunity Modulation via NLRP3 Inflammasome Inhibition

Perhaps one of the most therapeutically relevant signaling actions of BHB is its ability to potently suppress the activation of the NLRP3 inflammasome, a key driver of sterile inflammation in numerous diseases[18][19].

Mechanism of Action

The NLRP3 inflammasome is a multi-protein complex in the cytoplasm of innate immune cells (like macrophages) that, when activated by diverse damage-associated molecular patterns (DAMPs), triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18[18]. BHB specifically and potently inhibits this pathway.

-

Upstream Blockade: BHB acts on an upstream event in the NLRP3 activation cascade. Mechanistically, it has been shown to prevent the efflux of potassium (K+) ions from the cell, which is a common trigger for NLRP3 activation[18][19].

-

Inhibition of Assembly: By preventing K+ efflux, BHB inhibits the subsequent oligomerization of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) and the formation of the "ASC speck," which is the functional platform for inflammasome assembly[18][20].

-

Suppression of Cytokine Release: Without a functional inflammasome complex, the enzyme pro-caspase-1 cannot be cleaved into its active form, caspase-1. Consequently, the caspase-1-dependent cleavage and release of pro-inflammatory IL-1β and IL-18 are blocked[18][19].

Crucially, this inhibitory effect is specific to the NLRP3 inflammasome; BHB does not affect other inflammasomes like NLRC4 or AIM2[18]. Furthermore, studies have shown this action is independent of GPR109A activation, HDAC inhibition, autophagy, or ROS production, highlighting it as a distinct signaling modality[18][19][20].

Signaling Pathway Diagram: NLRP3 Inflammasome Inhibition

Caption: Inhibition of the NLRP3 inflammasome cascade by (S)-3-Hydroxybutyrate.

Experimental Protocol: Validating NLRP3 Inflammasome Inhibition

Causality: The canonical activation of the NLRP3 inflammasome requires two signals. Signal 1 ("priming"), typically provided by a TLR agonist like LPS, upregulates the expression of NLRP3 and pro-IL-1β. Signal 2 ("activation"), provided by agents like ATP or nigericin, triggers the complex assembly. This two-step protocol allows us to specifically test the effect of BHB on the activation step. The primary readout is the secretion of mature IL-1β into the cell culture supernatant.

Methodology:

-

Cell Preparation (using primary Bone Marrow-Derived Macrophages - BMDMs):

-

Isolate bone marrow from the femurs and tibias of C57BL/6 mice.

-

Culture the cells for 7 days in DMEM containing 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF to differentiate them into macrophages.

-

Plate the differentiated BMDMs in a 24-well plate at a density of 1x10⁶ cells/well and allow them to adhere overnight.

-

-

Inflammasome Activation and Inhibition:

-

Priming (Signal 1): Prime the BMDMs by treating them with 1 µg/mL Lipopolysaccharide (LPS) for 4 hours in serum-free Opti-MEM.

-

Inhibition: After priming, gently wash the cells twice with warm PBS. Replace the medium with fresh Opti-MEM containing different concentrations of (S)-3-hydroxybutyrate (e.g., 0-20 mM). Incubate for 30 minutes.

-

Activation (Signal 2): Add an NLRP3 activator, such as ATP (5 mM final concentration), to the wells.

-

Incubate the plate at 37°C for 1 hour.

-

-

Sample Collection and Analysis:

-

Carefully collect the cell culture supernatants.

-

Centrifuge the supernatants at 500 x g for 5 minutes to pellet any detached cells or debris.

-

Measure the concentration of secreted IL-1β in the cleared supernatants using a commercial ELISA kit according to the manufacturer's protocol.

-

(Optional) Lyse the remaining cells in the plate with RIPA buffer. Use the cell lysates for Western blot analysis to detect cleaved caspase-1 (p20 subunit) as a secondary confirmation of inflammasome activation.

-

-

Data Analysis:

-

Generate a standard curve for the IL-1β ELISA.

-

Calculate the concentration of IL-1β in each sample.

-

Plot the IL-1β concentration against the BHB concentration to demonstrate dose-dependent inhibition. Use appropriate statistical tests (e.g., ANOVA) to determine significance.

-

Section 4: Synthesis and Quantitative Comparison

The pleiotropic signaling effects of (S)-3-hydroxybutyrate occur over different concentration ranges, which has significant physiological and therapeutic implications. While basal BHB levels are low (<0.5 mM), they can rise substantially during fasting (1-2 mM), prolonged starvation (6-8 mM), or with a ketogenic diet[1][6].

Table 1: Comparative Signaling Properties of (S)-3-Hydroxybutyrate

| Signaling Pathway | Primary Target | Key Downstream Effect | Effective Concentration Range | Primary Reference(s) |

| GPR109A Activation | GPR109A (Gαi) | ↓ cAMP, ↓ PKA activity | EC₅₀ ≈ 0.5 - 1.0 mM | [8][9] |

| HDAC Inhibition | HDACs 1, 2, 3 | ↑ Histone Acetylation, ↑ FOXO3A | IC₅₀ ≈ 2 - 5 mM | [7][11][12] |

| NLRP3 Inhibition | K+ Efflux / ASC Oligomerization | ↓ Caspase-1, ↓ IL-1β secretion | Strong inhibition at 5 - 10 mM | [18][19][20] |

This data highlights that the anti-inflammatory effects mediated by NLRP3 inhibition and the epigenetic stress resistance from HDAC inhibition likely require the higher BHB concentrations achieved during sustained ketosis. In contrast, the metabolic regulation via GPR109A can be engaged at lower, physiological levels of ketosis.

Conclusion and Future Directions

(S)-3-hydroxybutyrate has unequivocally transitioned from a simple metabolic fuel to a sophisticated signaling hub that links physiological state to cellular programming. The three core pathways detailed herein—GPR109A activation, HDAC inhibition, and NLRP3 inflammasome suppression—provide a robust framework for understanding its therapeutic potential. For researchers and drug developers, the challenge and opportunity lie in dissecting the context-specific roles of these pathways. Future work should focus on developing selective agonists for GPR109A or mimetics of BHB's inflammasome-inhibiting properties to isolate these beneficial effects without requiring systemic ketosis. The detailed protocols provided in this guide serve as a foundational toolkit for pursuing these exciting avenues of discovery.

References

-

Shimazu, T., et al. (2013). Suppression of oxidative stress by β-hydroxybutyrate, an endogenous histone deacetylase inhibitor. Science. [Link]

-

Youm, Y. H., et al. (2015). The ketone metabolite β-hydroxybutyrate blocks NLRP3 inflammasome-mediated inflammatory disease. Nature Medicine. [Link]

-

Newman, J. C., & Verdin, E. (2017). Ketone bodies as signaling metabolites. Trends in Endocrinology & Metabolism. [Link]

-

Puchalska, P., & Crawford, P. A. (2017). Metabolic and Signaling Roles of Ketone Bodies in Health and Disease. Cell Metabolism. [Link]

-

Mierziak, J., et al. (2021). 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms. Biomolecules. [Link]

-

Mierziak, J., et al. (2021). 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms. PubMed. [Link]

-

Yao, Y., et al. (2021). On the nutritional and therapeutic effects of ketone body d-β-hydroxybutyrate. Applied Microbiology and Biotechnology. [Link]

-

Reddy, D. S., et al. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Pharmacology. [Link]

-

Conti, F., et al. (2022). Ketone Bodies as Metabolites and Signalling Molecules at the Crossroad between Inflammation and Epigenetic Control of Cardiometabolic Disorders. International Journal of Molecular Sciences. [Link]

-

Kim, H. J., et al. (2020). β-Hydroxybutyrate Suppresses Lipid Accumulation in Aged Liver through GPR109A-mediated Signaling. Aging and Disease. [Link]

-

Lee, H., et al. (2022). Molecular Mechanisms for Ketone Body Metabolism, Signaling Functions, and Therapeutic Potential in Cancer. Nutrients. [Link]

-

Lee, H., et al. (2022). Molecular Mechanisms for Ketone Body Metabolism, Signaling Functions, and Therapeutic Potential in Cancer. ResearchGate. [Link]

-

Youm, Y. H., et al. (2015). The ketone metabolite β-hydroxybutyrate blocks NLRP3 inflammasome-mediated inflammatory disease. PubMed. [Link]

-

I-Sepulveda, L., et al. (2024). A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids. International Journal of Molecular Sciences. [Link]

-

Bae, H. R., et al. (2017). β-Hydroxybutyrate Deactivates Neutrophil NLRP3 Inflammasome to Relieve Gout Flares. Cell Reports. [Link]

-

Kong, G., et al. (2017). The Ketone Metabolite β-Hydroxybutyrate Attenuates Oxidative Stress in Spinal Cord Injury by Suppression of Class I Histone Deacetylases. Journal of Neurotrauma. [Link]

-

Mangan, M. S. J., et al. (2021). Cellular Models and Assays to Study NLRP3 Inflammasome Biology. Pharmaceuticals. [Link]

-

Swanson, K. V., & Gaultier, A. (2020). Assaying NLRP3-mediated LDH and IL-1β release. protocols.io. [Link]

-

Hasan, A., et al. (2024). Unraveling the Translational Relevance of β-Hydroxybutyrate as an Intermediate Metabolite and Signaling Molecule. Metabolites. [Link]

-

Wallace, M., et al. (2023). Acidosis Licenses the NLRP3 Inflammasome-Inhibiting Effects of Beta-Hydroxybutyrate and Short-Chain Carboxylic Acids. bioRxiv. [Link]

-

Youm, Y. H., et al. (2015). The ketone metabolite β-hydroxybutyrate blocks NLRP3 inflammasome–mediated inflammatory disease. ResearchGate. [Link]

-

Youm, Y. H., et al. (2015). The ketone metabolite β-hydroxybutyrate blocks NLRP3 inflammasome–mediated inflammatory disease. ResearchGate. [Link]

-

Saller, B. S., et al. (2021). Methods to Activate the NLRP3 Inflammasome. Methods in Molecular Biology. [Link]

-

Villagra, A., et al. (2010). Preparation and Biochemical Analysis of Classical Histone Deacetylases. Current Protocols in Molecular Biology. [Link]

-

NIH. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

-

Guo, H., & Ting, J. P. (2021). Inflammasome assays in vitro and in mouse models. Current Protocols in Immunology. [Link]

-

Newman, J. C., & Verdin, E. (2014). β-hydroxybutyrate: much more than a metabolite. Diabetes Research and Clinical Practice. [Link]

-

Chen, Y., et al. (2021). Ketone Body 3-Hydroxybutyrate Ameliorates Atherosclerosis via Receptor Gpr109a-Mediated Calcium Influx. Advanced Science. [Link]

-

Li, Y., et al. (2024). 3-Hydroxybutyrate Promotes Myoblast Proliferation and Differentiation through Energy Metabolism and GPR109a-Mediated Ca2+-NFAT Signaling Pathways. Journal of Proteome Research. [Link]

-

Shippy, D. C., et al. (2020). β-Hydroxybutyrate inhibits inflammasome activation to attenuate Alzheimer's disease pathology. Journal of Neuroinflammation. [Link]

-

Merck Millipore. (n.d.). HDAC Activity Assay Kit. Merck Millipore. [Link]

-

Singh, R., et al. (2018). Principles of commonly used cAMP assays. ResearchGate. [Link]

-

JoVE. (2022). cAMP Assay to measure Odorant Receptor Activation. YouTube. [Link]

-

Chriett, S., et al. (2019). Prominent action of butyrate over β-hydroxybutyrate as histone deacetylase inhibitor, transcriptional modulator and anti-inflammatory molecule. Scientific Reports. [Link]

-

Lutas, A., et al. (2022). The β-Hydroxybutyrate-GPR109A Receptor Regulates Fasting-induced Plasticity in the Mouse Adrenal Medulla. The Journal of Neuroscience. [Link]

-

Thangaraju, M., et al. (2009). GPR109A and Vascular Inflammation. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. [Link]

-

Chriett, S., et al. (2019). β-hydroxybutyrate and HDAC inhibitors induce histone β-hydroxybutyrylation. ResearchGate. [Link]

-

Mercola Cellular Wisdom. (2024). Keto's HDAC Promise Meets Real World Data. YouTube. [Link]

Sources

- 1. Ketone bodies as signaling metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic and Signaling Roles of Ketone Bodies in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Molecular Mechanisms for Ketone Body Metabolism, Signaling Functions, and Therapeutic Potential in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Ketone Metabolite β-Hydroxybutyrate Attenuates Oxidative Stress in Spinal Cord Injury by Suppression of Class I Histone Deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. β-Hydroxybutyrate Suppresses Lipid Accumulation in Aged Liver through GPR109A-mediated Signaling [aginganddisease.org]

- 9. mdpi.com [mdpi.com]

- 10. cAMP-Glo™ Assay Protocol [promega.sg]

- 11. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. β-hydroxybutyrate: Much more than a metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. A Class I Histone Deacetylase Inhibitor Attenuates Insulin Resistance and Inflammation in Palmitate-Treated C2C12 Myotubes and Muscle of HF/HFr Diet Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. content.abcam.com [content.abcam.com]

- 18. Ketone body β-hydroxybutyrate blocks the NLRP3 inflammasome-mediated inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The ketone metabolite β-hydroxybutyrate blocks NLRP3 inflammasome-mediated inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Stereochemical Fate: The Metabolic Trajectory of (S)-3-Hydroxybutyrate to Acetyl-CoA

Content Type: Technical Whitepaper Audience: Researchers, Metabolic Scientists, and Drug Development Professionals Focus: Mechanistic Enzymology & Experimental Validation

Executive Summary: The "Forgotten" Enantiomer

In the rapidly evolving landscape of exogenous ketone therapeutics, the stereochemistry of 3-hydroxybutyrate (3-HB) dictates its metabolic fate. While the (R)-enantiomer (D-β-hydroxybutyrate) is the primary circulating ketone body utilized via succinyl-CoA transferase (SCOT), the (S)-enantiomer (L-β-hydroxybutyrate) follows a distinct, often overlooked pathway.

This guide delineates the precise mechanism by which (S)-3-hydroxybutyrate is converted to Acetyl-CoA. Unlike its counterpart, (S)-3-HB is not a direct substrate for β-hydroxybutyrate dehydrogenase (BDH1). Instead, it functions as a transient intermediate of mitochondrial

Part 1: The Mechanistic Pathway

The conversion of free (S)-3-hydroxybutyrate to Acetyl-CoA occurs exclusively within the mitochondrial matrix. It bypasses the "ketolysis" pathway (BDH1/SCOT) utilized by (R)-3-HB and instead integrates directly into the fatty acid

Phase I: Mitochondrial Entry and Activation

Free (S)-3-HB cannot be oxidized directly. It must first be "primed" by conversion to a Coenzyme A thioester. This step is thermodynamically unfavorable without ATP hydrolysis.

-

Reaction: (S)-3-Hydroxybutyrate + CoA + ATP

(S)-3-Hydroxybutyryl-CoA + AMP + PPi -

Enzyme: Mitochondrial Acyl-CoA Synthetase (ACSM1/ACSS1)

-

Mechanism:[1][2][3][4][5] The carboxyl group of (S)-3-HB attacks the

-phosphate of ATP, forming an acyl-adenylate intermediate. Coenzyme A then attacks this intermediate, releasing AMP. -

Kinetic Implication: This step represents an ATP "tax" not present in the initial oxidation of (R)-3-HB (which produces NADH via BDH1 before CoA transfer).

-

Phase II: Stereospecific Dehydrogenation

This is the critical divergent step. The mitochondrial enzyme BDH1 is stereospecific for the (R)-form and cannot process the (S)-CoA ester. Instead, the (S)-ester is the specific substrate for the

-

Reaction: (S)-3-Hydroxybutyryl-CoA + NAD

-

Enzyme: Short-chain 3-hydroxyacyl-CoA dehydrogenase (HADH, formerly SCHAD)

-

Specificity: HADH is strictly specific for the L-isomer ((S)-configuration) of 3-hydroxyacyl-CoA esters. It does not act on free (S)-3-HB, nor does it accept the (R)-CoA ester.

-

Thermodynamics: The reaction generates one equivalent of NADH, feeding Complex I of the electron transport chain.

-

Phase III: Thiolytic Cleavage

Once converted to Acetoacetyl-CoA, the pathways of both enantiomers converge.

-

Reaction: Acetoacetyl-CoA + CoA

2 Acetyl-CoA -

Enzyme: Acetyl-CoA Acetyltransferase (ACAT1 / Mitochondrial Thiolase)

Part 2: Visualization of Metabolic Divergence

The following diagram illustrates the distinct routing of (R) vs. (S) isoforms within the mitochondria.

Figure 1: The metabolic bifurcation of 3-hydroxybutyrate enantiomers. Note that (S)-3-HB requires CoA activation prior to oxidation, whereas (R)-3-HB is oxidized prior to CoA activation.

Part 3: Experimental Validation Protocols

To confirm the mechanism of (S)-3-HB utilization in your specific cell line or tissue, reliance on standard ketone assays (which use BDH1 and only detect R-form) is insufficient. You must employ chiral-specific methodologies.

Protocol A: Spectrophotometric HADH Assay

This assay validates the presence of the (S)-specific oxidative machinery (HADH) distinct from BDH1.

Reagents:

-

Substrate: (S)-3-Hydroxybutyryl-CoA (chemically synthesized or purified).[6] Note: Do not use free acid.

-

Cofactor: NAD+ (10 mM).

-

Buffer: 100 mM Potassium Phosphate, pH 7.4.

-

Control: (R)-3-Hydroxybutyryl-CoA (to demonstrate lack of activity).[7]

Procedure:

-

Lysate Preparation: Isolate mitochondria from tissue/cells via differential centrifugation. Disintegrate membranes (freeze-thaw or sonication) to access matrix enzymes.

-

Baseline: In a quartz cuvette, mix Buffer (900 µL) and NAD+ (50 µL). Monitor absorbance at 340 nm for 1 min to establish drift.

-

Initiation: Add 20 µg of mitochondrial protein. Incubate 2 min.

-

Reaction: Add (S)-3-Hydroxybutyryl-CoA (50 µM final).

-

Measurement: Monitor the increase in Absorbance at 340 nm (formation of NADH).

-

Validation: Repeat with (R)-3-Hydroxybutyryl-CoA. HADH will show near-zero activity, whereas BDH1 (if free (R)-3-HB were added) would show activity.

Protocol B: Chiral LC-MS/MS Flux Analysis

To prove the conversion of exogenous (S)-3-HB to Acetyl-CoA in live cells.

Methodology:

-

Tracer: Incubate cells with [U-13C4]-(S)-3-hydroxybutyrate (1-5 mM).

-

Extraction: Quench metabolism with cold 80:20 Methanol:Water (-80°C).

-

Separation: Use a Chiralpak AD-RH column or similar chiral stationary phase to resolve (S)-3-HB-CoA from (R)-3-HB-CoA.

-

Critical Step: Standard reverse-phase C18 cannot distinguish the diastereomers of the CoA esters easily.

-

-

Detection: Monitor the transition of:

-

Precursor: [13C4]-(S)-3-HB-CoA

-

Product: [13C2]-Acetyl-CoA (M+2 isotopologue).

-

-

Interpretation: The appearance of M+2 Acetyl-CoA and M+2 Citrate confirms the flux of carbons from (S)-3-HB through the thiolysis pathway.

Part 4: Comparative Data Summary

The following table contrasts the enzymatic handling of the two enantiomers, highlighting the distinct "CoA Trap" mechanism for the (S)-form.

| Feature | (R)-3-Hydroxybutyrate | (S)-3-Hydroxybutyrate |

| Primary Physiological Role | Circulating Energy Substrate | Beta-Oxidation Intermediate |

| Cellular Entry | MCT1 / MCT2 Transporters | MCT1 / MCT2 Transporters |

| First Metabolic Step | Oxidation (Dehydrogenation) | Activation (CoA Ligation) |

| Primary Enzyme | BDH1 (Mitochondrial) | HADH (Mitochondrial) |

| Cofactor Requirement | NAD+ | ATP (Activation) then NAD+ |

| ATP Yield (Net) | ~21.5 ATP / molecule | ~20.5 ATP / molecule (Cost of activation) |

| Detection by "Ketone Meter" | Yes | No (False Negatives common) |

References

-

Enzymatic Specificity of HADH: Yang, S.Y., He, X.Y., & Schulz, H. (2005). 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease. FEBS Journal. [Link]

-

Metabolism of Ketone Enantiomers: Lincoln, B.C., et al. (1987). Regulation of ketogenesis: The metabolism of L-3-hydroxybutyrate.[2][8] Archives of Biochemistry and Biophysics. [Link]

-

Mitochondrial Acyl-CoA Synthetase Function: Watkins, P.A., et al. (2007). The human long-chain acyl-CoA synthetase gene family. Journal of Lipid Research. (Discusses the superfamily including mitochondrial short/medium chain variants). [Link]

-

Pharmacokinetics of Racemic Ketones: Stubbs, B.J., et al. (2017). On the Metabolism of Exogenous Ketones in Humans. Frontiers in Physiology. [Link]

-

Structural Basis of HADH Specificity: Barycki, J.J., et al. (2000). Structure of the human L-3-hydroxyacyl-CoA dehydrogenase. Structure. [Link]

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. 3-Hydroxybutyric - Other - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. Acetogenic production of 3-Hydroxybutyrate using a native 3-Hydroxybutyryl-CoA Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ketone ester effects on metabolism and transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Enzymes Catalyzing Crotonyl-CoA Conversion to Acetoacetyl-CoA During the Autotrophic CO2 Fixation in Metallosphaera sedula [frontiersin.org]

- 7. (S)-3-Hydroxybutyryl-CoA Dehydrogenase From the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in Nitrosopumilus maritimus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms [mdpi.com]

Technical Guide: Stereospecific Redox Modulation by (S)-3-Hydroxybutyrate

The following technical guide is structured to provide a rigorous, mechanism-first analysis of (S)-3-hydroxybutyrate, distinct from its well-characterized enantiomer.

Executive Summary

While (R)-3-hydroxybutyrate (R-3HB) is widely recognized as the primary circulating ketone body and a direct mitochondrial fuel, its enantiomer, (S)-3-hydroxybutyrate (S-3HB) (also known as L-3-hydroxybutyrate), remains a metabolically distinct and often overlooked signaling metabolite.

This guide addresses the critical gap in distinguishing the redox-modulating capabilities of S-3HB from R-3HB. Unlike R-3HB, which freely equilibrates with acetoacetate (AcAc) via mitochondrial dehydrogenase activity, S-3HB requires CoA activation to enter the

Part 1: Stereochemical Distinction & Metabolic Context[1]

The Enantiomeric Divergence

Researchers must fundamentally dissociate the metabolic fate of S-3HB from R-3HB. They are not interchangeable substrates.

-

R-3HB (Physiological Ketone): Freely transported into mitochondria and oxidized by D-

-hydroxybutyrate dehydrogenase (BDH1) to AcAc, directly reducing NAD+ to NADH. This reaction is reversible and thermodynamically governed by the mitochondrial NAD+/NADH ratio. -

S-3HB (The "Transient" Intermediate): Is not a substrate for BDH1. It cannot be directly oxidized to AcAc in the mitochondrial matrix. Instead, it must be activated to S-3-hydroxybutyryl-CoA (likely by a medium-chain acyl-CoA synthetase) before entering the

-oxidation pathway.

The "Redox Valve" Mechanism

The oxidation of S-3HB represents a "committed step" requiring ATP for CoA activation, unlike the passive equilibration of R-3HB. This implies that S-3HB oxidation is less sensitive to immediate fluctuations in the NAD+/NADH ratio, potentially allowing it to sustain electron flow to the Electron Transport Chain (ETC) even under high reductive stress.

Diagram 1: Metabolic Bifurcation of 3-Hydroxybutyrate Enantiomers

This pathway map illustrates the distinct entry points and redox coupling of S-3HB versus R-3HB.

Caption: Figure 1. Metabolic channeling of S-3HB vs. R-3HB. Note that S-3HB requires ATP-dependent CoA activation and feeds into Beta-Oxidation, whereas R-3HB equilibrates via BDH1.

Part 2: Mechanisms of Redox Modulation

Mitochondrial ROS Mitigation

S-3HB administration has been observed to reduce mitochondrial Reactive Oxygen Species (ROS) production, but the mechanism differs from R-3HB.

-

R-3HB: Reduces ROS by increasing the redox span between Complex I and CoQ (thermodynamic efficiency) and by directly scavenging hydroxyl radicals.

-

S-3HB: Acts as a "Slow-Release" Fuel . Because its oxidation is rate-limited by CoA activation (Synthetase activity), it prevents the "flooding" of the electron transport chain that can occur with rapid R-3HB oxidation. This controlled electron flux minimizes electron leakage at Complex I and III.

HDAC Inhibition and Signaling

While R-3HB is a known Class I histone deacetylase (HDAC) inhibitor, S-3HB has shown distinct properties in specific tissues.

-

Specificity: S-3HB is a potent inhibitor of HDACs, particularly in contexts where R-3HB efficacy is limited by rapid metabolic consumption.

-

Pathway: Inhibition of HDACs by S-3HB leads to the acetylation of FoxO3a , a transcription factor that upregulates antioxidant genes such as MnSOD (SOD2) and Catalase.

-

Key Differentiator: S-3HB is more stable in plasma (longer half-life) than R-3HB because it is not a substrate for the ubiquitous BDH1. This allows for sustained signaling effects.

Part 3: Experimental Workflows & Quantification

CRITICAL WARNING: Standard enzymatic ketone assays (using BDH1) will not detect S-3HB . They are stereospecific for the R-form. Relying on these assays will lead to false negatives when studying S-3HB pharmacokinetics.

Protocol: Enantioselective Quantification via Chiral LC-MS/MS

To accurately assess the impact of S-3HB on redox status, you must quantify the enantiomers separately.

Reagents:

-

Internal Standard: (R/S)-3-hydroxybutyrate-d4.

-

Column: Chiralpak AD-RH or equivalent chiral stationary phase.

-

Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).

Workflow Steps:

-

Sample Prep: Protein precipitation of plasma/tissue homogenate using ice-cold methanol (1:4 v/v).

-

Derivatization (Optional but Recommended): Derivatization with DATAN (Diacetyl-L-tartaric anhydride) can enhance separation if a chiral column is unavailable, but direct chiral chromatography is preferred for high-throughput.

-

LC Separation: Isocratic elution is often sufficient. S-3HB typically elutes after R-3HB on amylose-based columns.

-

MS/MS Detection: Monitor transition m/z 103 -> 59 (negative mode).

Protocol: Measuring Redox Status (NAD+/NADH)

Do not use colorimetric cycling assays on whole lysates if you wish to distinguish mitochondrial vs. cytosolic pools.

-

Method: Genetically encoded biosensors (e.g., SoNar or PercevalHR ) targeted to the mitochondrial matrix.

-

Application: Transfect cells with mito-SoNar. Treat with 5 mM S-3HB vs. 5 mM R-3HB.

-

Expectation: R-3HB will cause an immediate spike in NADH (fluorescence ratio change). S-3HB will cause a delayed, gradual increase, reflecting the CoA activation rate-limiting step.

Part 4: Data Interpretation

The following table summarizes the expected physiological divergences between the enantiomers.

| Feature | (R)-3-Hydroxybutyrate | (S)-3-Hydroxybutyrate |

| Primary Enzyme | BDH1 (Dehydrogenase) | Acyl-CoA Synthetase (Ligase) |

| ATP Requirement | None (Equilibrium) | Requires ATP (Activation) |

| NAD+ Interaction | Direct (1:1 Stoichiometry) | Indirect (via Beta-Oxidation) |

| Plasma Half-Life | Short (Rapidly Oxidized) | Long (Slower Clearance) |

| Detection | Standard Enzymatic Assay | Chiral LC-MS Only |

| ROS Effect | Scavenging + Efficiency | Controlled Flux + FoxO3a |

Part 5: Therapeutic Implications[2][3]

The unique metabolic profile of S-3HB suggests it acts as a "Metabolic Prodrug."

-

Sustained Ketosis: Because S-3HB is not rapidly consumed by BDH1, it maintains a pool of potential energy that is released slowly, stabilizing blood glucose and redox status over longer periods than R-3HB alone.

-

Ischemia-Reperfusion Injury: The ATP-dependent activation of S-3HB may prevent the rapid surge of NADH during reperfusion (which drives Reverse Electron Transport and ROS), offering a theoretical advantage over R-3HB in acute ischemic stroke models.

Diagram 2: Experimental Logic for S-3HB Validation

Use this logic flow to validate S-3HB effects in your drug development pipeline.

Caption: Figure 2. Validation workflow. Immediate NADH spikes indicate R-3HB contamination. S-3HB should show delayed metabolic engagement.

References

-

Metabolism of S-3-hydroxybutyrate in the perfused rat liver. Source: PubMed (Arch Biochem Biophys). Context: Establishes that S-3HB is metabolized via mitochondrial activation (CoA) rather than direct dehydrogenase activity. URL:[Link]

-

Suppression of Oxidative Stress by β-Hydroxybutyrate, an Endogenous Histone Deacetylase Inhibitor. Source: Science (Shimazu et al.). Context: Foundational paper on HDAC inhibition and FoxO3a activation (primarily R-3HB, but mechanisms overlap). URL:[Link]

-

Quantitative Determination of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate and Its Metabolites in Human Plasma Using LC-MS. Source: AAPS PharmSciTech. Context: Defines the necessity of LC-MS for accurate ketone ester metabolite quantification. URL:[Link]

-

3-Hydroxybutyrate Dehydrogenase (BDH1) Structure and Mechanism. Source: NIH / PMC. Context: Structural basis for the stereospecificity of BDH1 for the R-enantiomer. URL:[Link]

evolutionary conservation of (S)-3-hydroxybutyrate metabolism

An In-Depth Technical Guide to the Evolutionary Conservation of (S)-3-Hydroxybutyrate Metabolism

Abstract

(S)-3-hydroxybutyrate [(S)-3HB], a chiral ketone body, represents a fascinating nexus of metabolic energy, carbon storage, and cellular signaling. While its enantiomer, (R)-3-hydroxybutyrate, is well-documented as a primary alternative fuel source in mammals, the metabolic pathways governing (S)-3HB are ancient, deeply conserved, and functionally diverse across the domains of life. This technical guide provides an in-depth exploration of the evolutionary conservation of (S)-3HB metabolism, designed for researchers, scientists, and drug development professionals. We will dissect the core enzymatic machinery, trace its phylogenetic distribution, elucidate its varied functional roles, and provide validated experimental protocols to empower further investigation into this pivotal, yet often overlooked, metabolite.

Introduction: The Significance of Stereochemistry in Ketone Body Metabolism

Metabolism is fundamentally stereospecific, and the metabolism of the ketone body 3-hydroxybutyrate (3HB) is a prime example. 3HB exists as two enantiomers: (R)-3HB and (S)-3HB. In vertebrates, (R)-3HB is the canonical ketone body, synthesized in the liver during periods of low glucose availability to serve as a vital energy substrate for extrahepatic tissues like the brain, heart, and skeletal muscle.[1] Its synthesis and utilization are catalyzed by a well-characterized set of enzymes, including the mitochondrial (R)-3-hydroxybutyrate dehydrogenase (BDH1).[2][3]

However, the metabolic story of 3HB is incomplete without its mirror image. (S)-3-hydroxybutyryl-CoA is a conserved intermediate in the β-oxidation of fatty acids across bacteria and eukaryotes.[4][5] Furthermore, distinct pathways for the synthesis and degradation of free (S)-3HB have been identified, particularly in the microbial world, where it serves as a key node in fermentation and as a monomer for the biopolymer polyhydroxybutyrate (PHB).[4][6] The existence of stereospecific enzymes dedicated to (S)-3HB metabolism across disparate taxa points to a deep evolutionary history and essential, conserved biological functions that extend beyond simple energy provision. This guide illuminates the pathways, enzymes, and functional significance of (S)-3HB metabolism from an evolutionary perspective.

Section 1: Core Metabolic Pathways of (S)-3-Hydroxybutyrate

The metabolism of (S)-3HB is governed by specific enzymatic pathways for its synthesis (anabolism) and degradation (catabolism). These pathways are distinct from those that handle the (R)-enantiomer, relying on enzymes with strict stereoselectivity.

Anabolic Pathway: Synthesis of (S)-3-Hydroxybutyrate

The synthesis of (S)-3HB from the central metabolic precursor acetyl-CoA has been effectively engineered in recombinant microorganisms like Escherichia coli.[7][8] This pathway is a testament to the modularity of metabolic enzymes and provides a clear blueprint for its natural synthesis in organisms that utilize it. The core pathway consists of three enzymatic steps starting from acetyl-CoA.

-

Thiolase Reaction: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. This reaction is catalyzed by an acetoacetyl-CoA thiolase (e.g., PhaA from Ralstonia eutropha or endogenous thiolases like AtoB in E. coli). This is the committed step, diverting carbon from the TCA cycle towards 3HB synthesis.

-

Stereospecific Reduction: Acetoacetyl-CoA is reduced to (S)-3-hydroxybutyryl-CoA. This crucial step is catalyzed by an NADH-dependent (S)-3-hydroxybutyryl-CoA dehydrogenase (Hbd). The choice of this enzyme, as opposed to the NADPH-dependent (R)-specific PhaB, dictates the chirality of the final product.[7]

-

CoA Removal: The coenzyme A moiety is removed from (S)-3-hydroxybutyryl-CoA to yield free (S)-3-hydroxybutyrate. This can be achieved through the action of a thioesterase (like TesB) or a two-step process involving a phosphotransbutyrylase (Ptb) and a butyrate kinase (Buk).[8][9]

Catabolic Pathway: Degradation of (S)-3-Hydroxybutyrate

The ability to utilize (S)-3HB as a sole carbon and energy source is a key metabolic capability, particularly for anaerobic bacteria.[5] Recent research has elucidated a novel pathway in organisms like Clostridium pasteurianum and Desulfotomaculum ruminis that enables this process.[5][10]

-

Stereospecific Oxidation: Free (S)-3-hydroxybutyrate is oxidized to acetoacetate. This reaction is catalyzed by a newly identified, stereospecific (S)-3-hydroxylbutyrate dehydrogenase (3SHBDH), which can use either NAD(P)H.[10] This enzyme is distinct from the (R)-specific BDH1 found in mammals.

-

CoA Activation: Acetoacetate is activated to its CoA thioester, acetoacetyl-CoA. This is typically accomplished by a CoA-transferase, such as an acetate CoA-transferase (e.g., YdiF), which transfers a CoA group from a donor like acetyl-CoA.[10]

-

Entry into Central Metabolism: Acetoacetyl-CoA is then cleaved by a thiolase into two molecules of acetyl-CoA, which can enter the TCA cycle or be used for butyrate fermentation, completing the metabolic loop.[11]

Section 2: Phylogenetic Distribution and Enzymology

The evolutionary history of (S)-3HB metabolism is written in the sequences and structures of its key enzymes. Phylogenetic analysis reveals a deep and widespread lineage for these proteins, predating the divergence of major life domains.

Key (S)-Stereospecific Enzymes

-

(S)-3-hydroxybutyryl-CoA Dehydrogenase (Hbd): This enzyme is central to butyrate fermentation pathways in anaerobic bacteria like Clostridia.[11] It is also a key component of the 3-hydroxypropionate/4-hydroxybutyrate (HP/HB) carbon fixation cycle in Archaea.[12] Phylogenetic analysis shows that Hbd homologs are widespread among Archaea and Bacteria, indicating an ancient origin. The dehydrogenase from the thaumarchaeon Nitrosopumilus maritimus, for example, is highly active and adapted for its role in autotrophic carbon fixation.[12][13]

-

(S)-3-hydroxylbutyrate Dehydrogenase (3SHBDH): This more recently characterized enzyme from anaerobic bacteria like Desulfotomaculum ruminis belongs to the 3-hydroxyacyl-CoA dehydrogenase family but acts on the free acid.[10] Its presence in diverse anaerobic fermenting and sulfite-reducing bacteria suggests that the ability to metabolize free (S)-3HB is a conserved trait in these environments.[5]

Comparison with (R)-Pathway Enzymes

The evolution of stereospecificity is a critical theme. While (S)-pathway enzymes are ancient and widespread in prokaryotes, the (R)-pathway enzymes gained prominence in eukaryotes, particularly in mammals.

-

(R)-3-hydroxybutyrate Dehydrogenase (BDH1): This is the canonical mammalian enzyme for interconverting acetoacetate and (R)-3HB.[2] It is a mitochondrial inner membrane-bound, homotetrameric enzyme that uniquely requires phosphatidylcholine for optimal activity.[3] Its evolution is tied to the development of ketogenesis as a critical survival mechanism in vertebrates during fasting.[14][15]

-

BDH2: Humans possess a second, cytosolic dehydrogenase (BDH2) with activity towards (R)-3HB.[16][17] Its function is less understood but may be involved in fatty acid beta-oxidation or cellular signaling.

The divergence of these enzyme families highlights a fundamental split in the utilization of 3HB enantiomers. Prokaryotes, particularly anaerobes, evolved robust pathways for (S)-3HB metabolism, while vertebrates specialized in an (R)-3HB-centric system for inter-organ energy transport.

Comparative Enzyme Kinetics

The functional role of an enzyme is dictated by its kinetic properties. Comparing these properties across different species provides insight into their metabolic adaptations.

| Enzyme | Organism | Substrate | Km (mM) | Cofactor | Reference |

| Hbd | Clostridium acetobutylicum | Acetoacetyl-CoA | 0.04 | NADH | [7] |

| PhaB | Ralstonia eutropha | Acetoacetyl-CoA | 0.09 | NADPH | [7] |

| Nmar_1028 (Hbd) | Nitrosopumilus maritimus | (S)-3-hydroxybutyryl-CoA | 0.033 | NAD+ | [12] |

| BDH1 | Human (recombinant) | (R)-3-hydroxybutyrate | 0.8 | NAD+ | [3] |

| 3SHBDH | Desulfotomaculum ruminis | (S)-3-hydroxybutyrate | 0.49 | NAD+ | [10] |

This table presents representative data compiled from various sources to illustrate the range of kinetic parameters.

Section 3: Functional Roles and Evolutionary Significance

The conservation of (S)-3HB metabolism across vast evolutionary distances implies a selection pressure for maintaining its diverse functions. These roles span from basic housekeeping tasks of carbon and energy storage to sophisticated cellular signaling.

A Linchpin in Microbial Metabolism

In the microbial world, (S)-3HB and its polymer, PHB, are central to survival.

-

Carbon and Energy Storage: Under conditions of nutrient imbalance (e.g., excess carbon but limited nitrogen), many bacteria channel acetyl-CoA into the synthesis of PHB, a polymer of (R)-3HB.[6] While the monomer is of the R-configuration, the degradation pathways can involve isomerization to (S)-3-hydroxybutyryl-CoA, linking the two enantiomeric pools.[5]

-

Redox Balance: The synthesis and degradation of 3HB are coupled to the oxidation and reduction of nicotinamide cofactors (NAD+/NADH and NADP+/NADPH).[11] These pathways therefore play a critical role in maintaining cellular redox homeostasis, especially in anaerobic environments where terminal electron acceptors are scarce.

A Conserved Intermediate in Eukaryotes

While free (S)-3HB is not a major metabolite in mammals, its CoA-activated form, (S)-3-hydroxybutyryl-CoA, is a canonical intermediate in the mitochondrial β-oxidation of fatty acids.[4] This ensures that the enzymatic machinery to recognize and process the (S)-enantiomer at the CoA-ester level is conserved throughout eukaryotes, including humans. This metabolic footprint provides a potential substrate pool for the evolution of novel signaling functions.

An Ancient Signaling Molecule

Beyond its role as a metabolite, 3HB has emerged as a crucial signaling molecule, connecting the metabolic state of the cell to the regulation of gene expression.[18][19]

-

HDAC Inhibition: 3HB is a potent inhibitor of class I and IIa histone deacetylases (HDACs).[20][21] By inhibiting HDACs, 3HB promotes histone hyperacetylation, leading to a more open chromatin structure and the transcriptional activation of genes involved in stress resistance and longevity. This function is a conserved mechanism for translating metabolic shifts (like fasting) into adaptive changes in gene expression.[4]

-

Protein β-hydroxybutyrylation: A recently discovered post-translational modification, lysine β-hydroxybutyrylation (Kbhb), directly incorporates 3HB onto histone proteins.[22] This modification is distinct from acetylation and is dynamically regulated by cellular 3HB levels. The fact that Kbhb is found in organisms from yeast to flies to humans—some of which do not perform ketogenesis to produce (R)-3HB—suggests that the S-enantiomer derived from fatty acid oxidation may be the primary substrate, highlighting a deeply conserved signaling role for (S)-3-hydroxybutyryl-CoA.[22]

-

GPCR Ligand: 3HB can also act as a ligand for G-protein coupled receptors like HCAR2 and FFAR3, modulating signaling pathways that influence inflammation and lipolysis.[20][23]

The dual function of 3HB as both an energy carrier and an epigenetic modulator suggests an ancient and elegant system for coordinating cellular metabolism with long-term adaptive responses.

Section 4: Methodologies for Studying (S)-3-Hydroxybutyrate Metabolism

Advancing our understanding of (S)-3HB metabolism requires robust and reproducible experimental methodologies. This section provides validated protocols and workflows for key experimental procedures.

Protocol 1: Spectrophotometric Assay of (S)-3-Hydroxylbutyrate Dehydrogenase (3SHBDH) Activity

This protocol describes a kinetic assay to measure the activity of an (S)-specific 3HB dehydrogenase by monitoring the reduction of NAD+ to NADH.

Principle: The enzyme catalyzes the oxidation of (S)-3-hydroxybutyrate to acetoacetate, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the production of NADH is directly proportional to the enzyme activity.

Materials:

-

Tris-HCl buffer (100 mM, pH 8.5)

-

NAD+ stock solution (50 mM in water)

-

(S)-3-hydroxybutyrate sodium salt stock solution (1 M in water)

-

Purified enzyme sample or cell lysate

-

UV-Vis spectrophotometer with temperature control (set to 25°C or 37°C)

-

Quartz or UV-transparent cuvettes

Procedure:

-

Prepare a master mix in a microcentrifuge tube. For a 1 mL final reaction volume, add:

-

850 µL of 100 mM Tris-HCl buffer (pH 8.5)

-

40 µL of 50 mM NAD+ stock solution (final concentration: 2 mM)[24]

-

10 µL of 1 M (S)-3-hydroxybutyrate stock solution (final concentration: 10 mM)

-

-

Mix gently by inversion and equilibrate to the desired temperature (e.g., 25°C).

-

Transfer the master mix to a cuvette and place it in the spectrophotometer.

-

Initiate the reaction by adding 10-100 µL of the enzyme sample. Quickly mix by pipetting or with a cuvette stirrer.

-

Immediately begin monitoring the change in absorbance at 340 nm over time (e.g., for 3-5 minutes), collecting data points every 5-10 seconds.

-

Determine the initial linear rate of reaction (ΔA340/min).

Calculation of Enzyme Activity:

-

Activity (U/mL) = (ΔA340/min) / (ε * l) * Vtotal / Venzyme * 1000

-

ΔA340/min: The initial rate of absorbance change.

-

ε (epsilon): Molar extinction coefficient of NADH at 340 nm = 6.22 mM-1cm-1.

-

l: Path length of the cuvette (usually 1 cm).

-

Vtotal: Total reaction volume in mL (e.g., 1 mL).

-

Venzyme: Volume of enzyme added in mL.

-

-

One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.[25]

Self-Validation and Controls:

-

No-substrate control: Omit (S)-3-hydroxybutyrate from the master mix to check for any substrate-independent NADH production.

-

No-enzyme control: Replace the enzyme sample with buffer to ensure there is no spontaneous reduction of NAD+.

-

Enantiomer specificity control: Run a parallel reaction using (R)-3-hydroxybutyrate to confirm the enzyme's stereospecificity. A truly (S)-specific enzyme should show little to no activity with the (R)-enantiomer.

Workflow: Metabolic Engineering of E. coli for (S)-3HB Production

This workflow outlines the key steps for engineering a microbial host to produce (S)-3HB, a common strategy for studying the pathway and producing chiral chemicals.[7][9]

Causality Behind Experimental Choices:

-

Host Selection: E. coli is often chosen due to its well-understood genetics, rapid growth, and established tools for genetic manipulation. Strains like BL21(DE3) are ideal for protein expression using T7-based vectors.[7]

-

Gene Selection: The choice of genes (e.g., phaA from R. eutropha, hbd from C. acetobutylicum) is based on their characterized high activity and appropriate cofactor specificity (NADH for Hbd).[7][9] Codon optimization is critical to ensure high levels of protein translation in the heterologous host.

-

Inducible Promoters: Using an inducible promoter (like lac) allows for decoupling of cell growth from product synthesis. This prevents metabolic burden during the growth phase and allows for high-level pathway induction once a sufficient cell density is reached.

-

Analytical Method: HPLC or LC-MS with a chiral column is essential not only to quantify the titer of 3HB but also to verify its enantiomeric purity, confirming the stereospecificity of the engineered pathway.

Conclusion and Future Directions

The metabolism of (S)-3-hydroxybutyrate is a paradigm of evolutionary conservation, revealing a metabolic and signaling network that is ancient, functionally diverse, and widely distributed across the tree of life. From its role as a key intermediate in anaerobic fermentation and carbon fixation in prokaryotes to its cryptic but conserved presence in eukaryotic fatty acid oxidation, the pathways handling this specific enantiomer have been maintained for eons. The discovery of its role as an epigenetic modulator, potentially through the conserved β-oxidation intermediate (S)-3-hydroxybutyryl-CoA, adds another layer of significance, directly linking cellular energy status to the regulation of the genome.

For researchers and drug development professionals, this understanding opens new avenues of exploration. Targeting the unique (S)-3HB degradation pathway in anaerobic bacteria could lead to novel antimicrobial strategies. Harnessing the signaling properties of 3HB enantiomers offers therapeutic potential for metabolic and age-related diseases.[23][26] Furthermore, the robust enzymatic machinery of (S)-3HB metabolism provides a powerful toolkit for metabolic engineering and the sustainable production of chiral chemicals.[27] The continued exploration of this "other" ketone body promises to yield fundamental insights into the evolution of metabolism and to unlock innovative biotechnological and therapeutic applications.

References

-

Wang, Y., et al. (2015). Metabolic Engineering of Escherichia coli for Poly(3-hydroxybutyrate) Production under Microaerobic Condition. BioMed Research International, 2015, 789315. [Link]

-

Gao, H., et al. (2012). Metabolic Engineering of Escherichia coli for Enhanced Production of (R)- and (S)-3-Hydroxybutyrate. Applied and Environmental Microbiology, 78(10), 3749-3757. [Link]

-

Li, Z., et al. (2024). Metabolic Engineering of Escherichia coli for Bioproduction of (R)-3-Hydroxybutyric Acid through a Three-Pronged Approach. Journal of Agricultural and Food Chemistry. [Link]

-

Gao, H., et al. (2012). Metabolic engineering of Escherichia coli for enhanced production of (R)- and (S)-3-hydroxybutyrate. PubMed. [Link]

-

Gao, H., et al. (2012). Metabolic Engineering of Escherichia coli for Enhanced Production of (R)- and (S)-3-Hydroxybutyrate. Applied and Environmental Microbiology. [Link]

-

Napoli, E., et al. (2022). The Evolution of Ketosis: Potential Impact on Clinical Conditions. PMC. [Link]

-

Ali, R., et al. (2023). Biochemistry, Ketone Metabolism. StatPearls - NCBI Bookshelf. [Link]

-

Napoli, E., et al. (2022). The Evolution of Ketosis: Potential Impact on Clinical Conditions. ResearchGate. [Link]

-

Buga, A. (2019). Ketone Bodies have Significant Effects for Long Years Associated with Human Evolution. Beni-Suef University Journal of Basic and Applied Sciences. [Link]

-

Mierziak, J., et al. (2021). 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms. PMC. [Link]

-

Lloyd, B., et al. (1983). Automated kinetic method for D-3-hydroxybutyrate in plasma or serum. PubMed. [Link]

-

Liu, H., et al. (2021). (S)-3-Hydroxybutyryl-CoA Dehydrogenase From the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in Nitrosopumilus maritimus. PMC. [Link]

-

Mierziak, J., et al. (2021). 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms. PubMed. [Link]

-

Assay Genie. (n.d.). Beta Hydroxybutyrate (Ketone Body) Assay Kit. Assay Genie. [Link]

-

Mierziak, J., et al. (2021). Metabolism of 3-hydroxybutyrate in living organisms. ResearchGate. [Link]

-

Liu, H., et al. (2021). Phylogenetic tree of (S)-3-hydroxybutyryl-CoA dehydrogenase... ResearchGate. [Link]

-

Wikipedia. (n.d.). Ketone bodies. Wikipedia. [Link]

-

Wikipedia. (n.d.). 3-hydroxybutyrate dehydrogenase. Wikipedia. [Link]

-

Mierziak, J., et al. (2021). 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms. Semantic Scholar. [Link]

-

St-Jean, M., et al. (2020). Dissecting the Mechanism of (R)-3-Hydroxybutyrate Dehydrogenase by Kinetic Isotope Effects, Protein Crystallography, and Computational Chemistry. ACS Publications. [Link]

-

GeneCards. (n.d.). BDH2 Gene. GeneCards. [Link]

-

LaJevic, M., et al. (2024). Unraveling the Translational Relevance of β-Hydroxybutyrate as an Intermediate Metabolite and Signaling Molecule. MDPI. [Link]

-